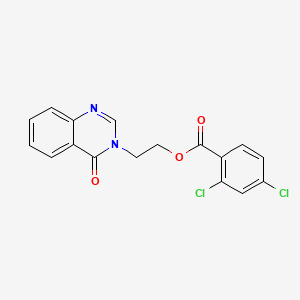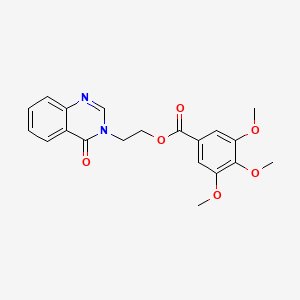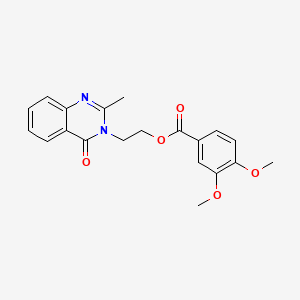
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Reduction to Amine: The nitro group is reduced to an amine.
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzene ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of methyl derivatives.
Hydrolysis: Breakdown into simpler compounds.
Applications De Recherche Scientifique
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-bromo-2,4-dichlorobenzene
- 2-bromo-1,4-dichlorobenzene
- 2,4-dichlorobenzene diazonium
Uniqueness
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine atoms, along with the sulfonamide and hydroxymethyl groups. This combination of functional groups provides a unique reactivity profile and potential biological activity that distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
1428152-99-1 |
|---|---|
Formule moléculaire |
C10H12BrCl2NO3S |
Poids moléculaire |
377.1g/mol |
Nom IUPAC |
4-bromo-2,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12BrCl2NO3S/c1-2-6(5-15)14-18(16,17)10-4-8(12)7(11)3-9(10)13/h3-4,6,14-15H,2,5H2,1H3 |
Clé InChI |
QHBUXKVOYUHOBO-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(2-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604129.png)
![N-(3-{[(6-methyl-3-pyridinyl)carbonyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604130.png)
![N-(2-{[(6-methyl-3-pyridinyl)carbonyl]amino}ethyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B604131.png)
![N-{3-[(3-pyridinylcarbonyl)amino]propyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B604132.png)
![N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-2-quinolinecarboxamide](/img/structure/B604133.png)
![4-oxo-N-{2-[4-(phenoxyacetyl)-1-piperazinyl]ethyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604135.png)








